3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid

Beschreibung

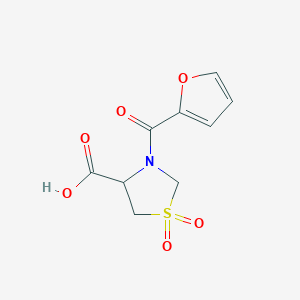

3-(Furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a sulfur-containing heterocyclic compound with a thiazolidine backbone modified by a 1,1-dioxo (sulfone) group, a carboxylic acid at position 4, and a furan-2-carbonyl substituent at position 2. This compound is structurally related to bioactive thiazolidine derivatives, such as antimicrobial agents and enzyme inhibitors, but its specific applications remain under investigation.

Eigenschaften

IUPAC Name |

3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO6S/c11-8(7-2-1-3-16-7)10-5-17(14,15)4-6(10)9(12)13/h1-3,6H,4-5H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVPPZINTABBQKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(N(CS1(=O)=O)C(=O)C2=CC=CO2)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with thiazolidine-4-carboxylic acid under specific conditions. One common method involves the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond between the furan and thiazolidine moieties. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Analyse Chemischer Reaktionen

1.1. Cyclization Reactions

-

Precursors : Thiourea derivatives, carboxylic acids, or aldehydes.

-

Mechanism :

-

Reagents : Thiourea, α-haloketones, or allyl isothiocyanate; catalysts like Et₃N or DSDABCOC .

-

Conditions : Reflux in methanol, ultrasound-assisted reactions, or base-free conditions .

1.2. Multi-Component Reactions (MCRs)

-

Example : Reaction of isatin with L-proline and L-4-thiazolidine-carboxylic acid using NiFe₂O₄ nanocatalyst in water .

-

Advantages : Broad substrate scope, reduced reaction times, and recyclable catalysts .

Key Reaction Mechanisms

The compound’s reactivity stems from its functional groups, enabling participation in diverse reactions:

2.1. Nucleophilic Substitution and Cyclization

-

Mechanism : The carboxylic acid group undergoes decarboxylative condensation with amines or thiols, followed by intramolecular cyclization to form the thiazolidine ring .

-

Example : Reaction with hydrazine and α-haloketones to form thiazolidin-4-one intermediates .

2.2. Decarboxylation and Functionalization

-

Process : Loss of CO₂ from the carboxylic acid moiety during condensation reactions, facilitating the formation of substituted thiazolidines .

-

Application : Used in synthesizing spiro derivatives via decarboxylative condensation with isatin .

2.3. Michael Addition and Domino Reactions

-

Mechanism : The dioxo group participates in Michael addition with α,β-unsaturated carbonyls, followed by aldol cyclization .

-

Example : Reaction of isorhodanine with enals to form thiopyrano[2,3-d]thiazole derivatives .

Reactivity of Functional Groups

4.1. Anticancer Agents

-

Synthesis : Conversion into thiazolidin-4-one derivatives with tyrosine kinase inhibitory activity .

-

Example : N-(1-(2-aryl-1,3-thiazolidin-4-one))-N³-aryl ureas showing IC₅₀ values as low as 0.021 µmol/L against c-Met kinase .

4.2. Spiro Compounds

-

Synthesis : Reaction with indene derivatives or isatin under MCR conditions to form spiro-indene-thiazolidine hybrids .

Research Findings and Trends

-

Biological Activity : Derivatives show potent anticancer and kinase inhibitory activity, highlighting the compound’s role in drug discovery .

-

Green Chemistry : Recent emphasis on base-free conditions, water as solvent, and reusable catalysts .

-

Structural Diversity : Synthesis of spiro and fused derivatives expands its utility in medicinal chemistry .

This compound’s chemical versatility, driven by its functional groups and reactivity, positions it as a valuable building block in organic synthesis and drug development.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characteristics

The synthesis of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid typically involves the reaction of furan-2-carboxylic acid with thiazolidine derivatives. The resulting compound exhibits a unique structure characterized by a thiazolidine ring fused with a furan moiety, contributing to its biological activity and interaction with various biological targets.

Pharmacological Applications

Antimicrobial Activity

Research has demonstrated that thiazolidine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds similar to this compound possess activity against a range of bacteria and fungi. For instance, derivatives have been evaluated for their effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Properties

Thiazolidine derivatives are also investigated for their anti-inflammatory effects. The compound has been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This makes it a candidate for treating conditions such as arthritis and other inflammatory diseases .

Anticancer Potential

Recent studies have highlighted the potential of thiazolidine derivatives in cancer therapy. Compounds similar to this compound have shown cytotoxic effects against various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HCT116). These compounds induce apoptosis and inhibit tumor growth through multiple mechanisms .

Case Studies

Case Study 1: Antimicrobial Screening

A systematic screening of various thiazolidine derivatives including this compound was conducted to evaluate their antimicrobial efficacy. Results indicated that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) was analyzed to optimize efficacy .

Case Study 2: Anticancer Activity

In vitro studies on the anticancer properties of thiazolidinedione derivatives revealed that specific modifications to the thiazolidine ring enhance cytotoxicity against cancer cell lines. The study utilized MTT assays to assess cell viability and flow cytometry for apoptosis detection .

Wirkmechanismus

The mechanism of action of 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. Additionally, it can interact with cellular receptors to modulate signaling pathways involved in inflammation and cell proliferation .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Substitution Patterns

The table below highlights key structural differences between the target compound and analogs:

Key Observations :

- Sulfone vs. Thione/Thiol : The 1,1-dioxo group in the target compound distinguishes it from Raphanusic acid (2-thioxo) and rhodanine derivatives (2-thioxo-4-one), impacting redox stability and hydrogen-bonding capacity .

- Aromatic vs. Heteroaromatic Substituents : The furan-2-carbonyl group introduces a planar heteroaromatic system, contrasting with phenyl (e.g., 3-phenyl rhodanine) or nitro-substituted phenyl (e.g., 4-nitrophenyl analog) groups, which may alter binding affinity in biological targets .

Physicochemical Properties

- Thermodynamic Stability : The 1,1-dioxo group reduces susceptibility to oxidative degradation relative to thiol-containing thiazolidines (e.g., 2-mercapto derivatives in ) .

Biologische Aktivität

3-(Furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid is a compound of increasing interest in medicinal chemistry, particularly due to its diverse biological activities. This article reviews its biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiazolidine ring with a furan-2-carbonyl substituent and is characterized by its dioxo functional groups. The synthesis typically involves the reaction of furan-2-carboxylic acid with thiazolidine derivatives, yielding the target compound through established organic synthesis techniques such as the Knoevenagel condensation .

Antitumor Activity

Studies have demonstrated that thiazolidine derivatives exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structural motifs have shown IC50 values in the low micromolar range against human cancer cell lines like Jurkat and A-431, indicating potent antitumor activity . The presence of electron-donating groups and specific ring substitutions has been linked to enhanced activity.

| Compound | Cell Line | IC50 (µg/mL) | Activity Description |

|---|---|---|---|

| Compound 9 | Jurkat | 1.61 ± 1.92 | Significant cytotoxicity |

| Compound 10 | A-431 | 1.98 ± 1.22 | Comparable to doxorubicin |

Antiviral Potential

Recent research suggests that thiazolidine carboxylic acids may possess antiviral properties against avian influenza and infectious bronchitis viruses (IBV). Preliminary data indicate that these compounds can inhibit viral replication, making them potential candidates for antiviral drug development .

Antioxidant Properties

The compound has also been investigated for its antioxidant capabilities. Thiazolidine derivatives have shown to reduce intracellular reactive oxygen species (ROS) levels in cellular models, which suggests a role in oxidative stress defense mechanisms . This property is particularly relevant in the context of diseases where oxidative damage is a contributing factor.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to specific structural features:

- Thiazolidine Ring : Essential for biological activity; modifications can enhance or diminish efficacy.

- Furan Substituent : Contributes to the overall stability and interaction with biological targets.

- Dioxo Functional Groups : Implicated in increased reactivity and potential interactions with biomolecules.

Case Study 1: Anticancer Activity

A study focusing on a series of thiazolidine derivatives including this compound revealed that compounds with specific substitutions exhibited enhanced antiproliferative effects on HT29 colorectal cancer cells. The highest activity was observed with compounds having halogenated phenyl groups .

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that thiazolidine derivatives could significantly inhibit the replication of avian influenza virus in cultured cells. The mechanism appears to involve modulation of viral entry or replication processes, warranting further investigation into their pharmacodynamics .

Q & A

Basic Research Questions

Q. What are standard synthetic protocols for preparing 3-(furan-2-carbonyl)-1,1-dioxo-1,3-thiazolidine-4-carboxylic acid?

- Methodology : A common approach involves condensation of furan-2-carbonyl chloride with a thiazolidine-4-carboxylic acid precursor under reflux in acetic acid with sodium acetate as a catalyst. After refluxing for 2.5–3 hours, the product is isolated via precipitation and purified by recrystallization from acetic acid .

- Key Parameters :

| Reagent | Role | Conditions |

|---|---|---|

| Acetic acid | Solvent/catalyst | Reflux at ~118°C |

| Sodium acetate | Base catalyst | 0.01 mol ratio |

| Reaction time | 2.5–3 hours | Monitored by TLC |

Q. How is structural characterization typically performed for this compound?

- Analytical Techniques :

- NMR Spectroscopy : Confirm the presence of furan (δ 6.5–7.5 ppm) and thiazolidine ring protons (δ 3.0–4.5 ppm).

- IR Spectroscopy : Identify carbonyl stretches (C=O at ~1700–1750 cm⁻¹) and sulfone groups (S=O at ~1300–1350 cm⁻¹).

- Mass Spectrometry : Molecular ion peak ([M+H]⁺) should match the molecular weight (calculated: ~285 g/mol).

Q. What are recommended storage conditions to ensure compound stability?

- Guidelines : Store at –20°C in a desiccator under inert gas (N₂/Ar) to prevent hydrolysis of the sulfone group or degradation of the furan ring. Avoid prolonged exposure to light or moisture .

Advanced Research Questions

Q. How can synthetic yields be optimized for this compound?

- Strategies :

- Use anhydrous conditions to minimize side reactions (e.g., hydrolysis of the acyl chloride intermediate).

- Screen alternative solvents (DMF, THF) or catalysts (DCC, EDC) for improved coupling efficiency.

- Employ microwave-assisted synthesis to reduce reaction time .

Q. How to resolve conflicting spectral data for structural confirmation?

- Advanced Techniques :

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bonding (e.g., correct misassigned substituents, as seen in for a related compound) .

- Computational Modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values .

Q. What methods are used to study the compound’s biological activity?

- In Silico Screening : Perform molecular docking to predict binding affinity with target enzymes (e.g., cyclooxygenase or kinases).

- In Vitro Assays : Use enzyme inhibition assays (IC₅₀ determination) or cell viability tests (MTT assay) for preliminary activity profiling. Benzofuran analogs in demonstrate anti-inflammatory and anticancer potential, suggesting similar pathways for this compound .

Q. How to address discrepancies in reported biological activity across studies?

- Root Causes :

- Impurities in synthesized batches (validate purity via HPLC; emphasizes ≥95% purity for reliable data) .

- Variability in assay conditions (e.g., pH, temperature, cell lines).

- Mitigation : Standardize protocols and include positive controls (e.g., reference inhibitors) .

Method Development & Validation

Q. How to develop an HPLC method for purity analysis?

- Basic Protocol :

| Column | Mobile Phase | Flow Rate | Detection |

|---|---|---|---|

| C18 | Acetonitrile/0.1% TFA (70:30) | 1.0 mL/min | UV 254 nm |

- Advanced Validation :

- Assess linearity (R² > 0.99), limit of detection (LOD < 0.1%), and robustness under stress conditions (heat, light) .

Q. What degradation products form under accelerated stability testing?

- Stress Conditions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.